3-(4-Ethylbenzyl)pyrrolidin-3-ol
Description
3-(4-Ethylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 4-ethylbenzyl substituent at the C3 position of the pyrrolidine ring. For instance, it has been utilized in the preparation of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of therapeutics for type 2 diabetes . Its stereochemical configuration and substituent positioning influence its pharmacological and physicochemical properties, making it a subject of comparative studies with analogous pyrrolidine derivatives.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-13(15)7-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3 |
InChI Key |
XQJODRLZSZMFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 4-Ethylbenzyl Group: The 4-ethylbenzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 3-(4-Ethylbenzyl)pyrrolidin-3-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography .
Types of Reactions:
Oxidation: 3-(4-Ethylbenzyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-(4-Ethylbenzyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethylbenzyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets . The 4-ethylbenzyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Observations:
Substituent Impact on Activity :
- The 4-ethylbenzyl group in the target compound contributes to its role in SGLT2 inhibitor synthesis, likely due to enhanced lipophilicity and steric bulk compared to smaller substituents like methyl .
- Antiviral compounds (e.g., 1a and 1b in ) incorporate aromatic heterocycles (e.g., 1,2,4-oxadiazole) and phenylethyl groups, suggesting that extended π-systems enhance antiviral targeting .
Stereochemical Considerations :
- Enantiomeric purity is critical for bioactivity. For example, the antiviral agents 1a (3R) and 1b (3S) in demonstrate distinct activity profiles, underscoring the importance of stereoselective synthesis . Similarly, highlights patented methods for obtaining enantiomerically pure (3S)-pyrrolidin-3-ol, a precursor for bioactive derivatives .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step protocols to avoid undesired isomers, as seen in . In contrast, analogues like 1a/1b are synthesized via direct substitution of pyrrolidin-3-ol derivatives, emphasizing modular approaches for structure–activity relationship (SAR) studies .
Physicochemical Properties
The substituent nature significantly influences molecular weight, polarity, and solubility:
Table 2: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(4-Ethylbenzyl)pyrrolidin-3-ol | C₁₃H₁₉NO | 205.30 | Hydroxyl, ethylbenzyl |
| (3S,4R)-4-Benzylpyrrolidin-3-ol | C₁₁H₁₅NO | 177.24 | Hydroxyl, benzyl |
| 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol | C₁₃H₁₇NO₂ | 233.31 | Hydroxyl, dihydrobenzofuran |
| (3S,4S)-4-Methylpyrrolidin-3-ol | C₅H₁₁NO | 101.15 | Hydroxyl, methyl |
- Hydrogen Bonding : The hydroxyl group at C3 enables hydrogen bonding, crucial for target binding in SGLT2 inhibitors and antiviral agents .
Biological Activity
3-(4-Ethylbenzyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with 4-ethylbenzyl halides or related precursors. The synthetic pathways often emphasize the formation of the pyrrolidine ring and the introduction of the ethylbenzyl group.
Biological Activity
The biological activity of 3-(4-Ethylbenzyl)pyrrolidin-3-ol has been investigated in various studies, highlighting its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Pharmacological Properties
- Analgesic Activity : Studies have demonstrated that derivatives of pyrrolidin-3-ol exhibit significant analgesic effects in animal models. For instance, compounds structurally similar to 3-(4-Ethylbenzyl)pyrrolidin-3-ol showed a reduction in pain responses comparable to standard analgesics.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties. In vitro assays revealed a decrease in interleukin (IL)-6 and tumor necrosis factor (TNF)-α production upon treatment with 3-(4-Ethylbenzyl)pyrrolidin-3-ol.
- Neuroprotective Activity : Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Analgesic | Pain reduction | |
| Anti-inflammatory | Decreased IL-6 and TNF-α | |
| Neuroprotective | Reduced oxidative stress |
Case Studies
- Case Study on Analgesic Effects : A study conducted on rats demonstrated that administration of 3-(4-Ethylbenzyl)pyrrolidin-3-ol resulted in a significant decrease in pain response measured by the tail-flick test, indicating potent analgesic properties.
- Anti-inflammatory Mechanism Investigation : In vitro experiments using human monocyte-derived macrophages showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokine release, suggesting a mechanism for its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
